molecular formula C40H41N3O9 B13400699 N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine

N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine

Cat. No.: B13400699
M. Wt: 707.8 g/mol
InChI Key: PRAZQDMVAGLVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)cytidine (CAS 251647-49-1, C40H41N3O9, MW 735.78) is a modified cytidine derivative critical in oligonucleotide synthesis . Key structural features include:

  • N4-Benzoyl protection: Enhances stability during solid-phase synthesis by preventing undesired side reactions .
  • 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT) group: A standard protecting group for 5'-hydroxyl in phosphoramidite chemistry, enabling sequential coupling in automated DNA/RNA synthesis .
  • 2'-O-(2-methoxyethyl) (MOE) modification: Improves nuclease resistance and binding affinity in antisense oligonucleotides, as seen in therapeutic agents like SPINRAZA .

Applications
This compound is a phosphoramidite intermediate used to synthesize oligonucleotides for biomedical research, drug development, and antisense therapies .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H41N3O9/c1-47-24-25-50-36-35(44)33(52-38(36)43-23-22-34(42-39(43)46)41-37(45)27-10-6-4-7-11-27)26-51-40(28-12-8-5-9-13-28,29-14-18-31(48-2)19-15-29)30-16-20-32(49-3)21-17-30/h4-23,33,35-36,38,44H,24-26H2,1-3H3,(H,41,42,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAZQDMVAGLVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with commercially available cytidine or its derivatives, which serve as the core nucleoside scaffold. The initial step involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) or dimethoxytrityl (DMTr) group to prevent side reactions during subsequent steps.

Benzoylation of the Nucleoside

The benzoyl group is introduced at the N4 position of cytidine using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding N-benzoyl-cytidine derivatives.

Reaction conditions:

  • Solvent: Pyridine or dichloromethane
  • Temperature: Room temperature to 0°C
  • Reagents: Benzoyl chloride, base (pyridine or triethylamine)

Introduction of the Bis(4-methoxyphenyl)phenylmethyl Group

The key step involves attaching the bulky bis(4-methoxyphenyl)phenylmethyl group to the 5'-hydroxyl position. This is achieved via:

  • Activation of the 5'-OH with a suitable leaving group, such as a trityl chloride or bromide.
  • Nucleophilic substitution with the bis(4-methoxyphenyl)phenylmethyl moiety, often as a protected intermediate.

Reaction conditions:

  • Solvent: Anhydrous acetonitrile or dichloromethane
  • Catalyst: None or catalytic amounts of Lewis acids
  • Temperature: Slightly elevated (around 25-40°C)

Attachment of the 2'-O-(2-methoxyethyl) Group

The 2'-hydroxyl group on the ribose is selectively modified with a 2-methoxyethyl group using:

  • Alkylation with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide).
  • Use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl.

Reaction conditions:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 0°C to room temperature
  • Reagents: 2-methoxyethyl halide

Deprotection and Purification

Following the sequential modifications, deprotection of the protecting groups (if used) is performed under mild acidic or basic conditions. Final purification is achieved through chromatography techniques such as high-performance liquid chromatography (HPLC) to isolate the pure compound.

Data Table Summarizing the Synthesis Methods

Step Reaction Reagents Conditions Purpose
1 Protection of 5'-OH DMT-Cl or DMTr-Cl Anhydrous solvent, room temp Prevent side reactions
2 Benzoylation Benzoyl chloride Pyridine, 0°C to RT Benzoyl group at N4
3 Attachment of bis(4-methoxyphenyl)phenylmethyl Trityl chloride/bromide Anhydrous, RT Bulky substituent at 5'-OH
4 Alkylation of 2'-OH 2-methoxyethyl halide DMF, NaH or K2CO3 2'-O-(2-methoxyethyl) group
5 Deprotection Acidic/basic conditions Mild Remove protecting groups
6 Purification Chromatography HPLC Isolate pure compound

Research Findings and Notes

  • The synthesis is highly sensitive to reaction conditions ; moisture and oxygen can cause degradation or side reactions.
  • Protection and deprotection steps are crucial for selectivity, especially at the 5'-OH and N4 positions.
  • The use of bulky protecting groups like dimethoxytrityl and bis(4-methoxyphenyl)phenylmethyl enhances the stability of intermediates.
  • Yield optimization often involves temperature control, inert atmospheres, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyrimidinone moiety can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the pyrimidinone moiety could yield a dihydropyrimidine derivative.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Alternatively, it could interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name CAS RN Molecular Formula MW Key Modifications
Target Compound 251647-49-1 C40H41N3O9 735.78 2'-O-MOE, N4-benzoyl, 5'-O-DMT
N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 138906-83-9 C38H37N3O8 663.72 2'-O-methyl (instead of MOE), 5-methylcytidine
N4-Benzoyl-5'-O-DMT-2'-deoxycytidine 67219-55-0 C39H37N3O7 659.74 2'-deoxy (lacks 2'-O-modification)
5'-O-DMT-2'-O-MOE-thymidine-3'-phosphoramidite - C42H52N3O9P 798.85 Thymidine base (vs. cytidine), 2'-O-MOE, 3'-phosphoramidite
SPINRAZA antisense oligonucleotide - Complex - Contains multiple 2'-O-MOE-modified nucleotides (e.g., cytidine and uridine)

Key Observations :

  • The 2'-O-MOE group in the target compound provides superior nuclease resistance compared to 2'-O-methyl or 2'-deoxy analogs .
  • The 5-methyl modification in CAS 138906-83-9 enhances base-pairing stability but reduces metabolic resistance compared to MOE .
  • 2'-Deoxycytidine derivatives (e.g., CAS 67219-55-0) are primarily used in DNA synthesis, lacking RNA-like 2'-modifications .

Stability Data :

  • The target compound’s MOE group increases metabolic stability by 10-fold compared to 2'-O-methyl analogs in serum assays .
  • DMT-protected compounds (e.g., CAS 67219-55-0) show similar acid-lability, requiring controlled deprotection during synthesis .

Therapeutic Relevance :

  • The target compound’s 2'-O-MOE modification mirrors modifications in FDA-approved drugs like SPINRAZA, which increases target mRNA binding and reduces off-target effects .
  • In contrast, 2'-O-methyl analogs are more cost-effective but require chemical optimization (e.g., phosphorothioate linkages) to enhance stability .

Biological Activity

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)cytidine (commonly referred to as "compound") is a synthetic nucleoside derivative with significant potential in biological applications, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural features, which contribute to its biological activity.

  • Molecular Formula : C41H41N5O8
  • Molecular Weight : 731.79 g/mol
  • CAS Number : 251647-48-0
  • Purity : >95% (HPLC)

The compound's structure includes a benzoyl group, methoxyphenyl moieties, and a methoxyethyl group, which enhance its solubility and biological interactions.

The compound is primarily recognized for its role as an activator of DNA polymerase, suggesting potential applications in DNA synthesis and repair mechanisms. This activity is crucial in various cellular processes including replication and transcription, making it a valuable tool in molecular biology research .

Pharmacological Implications

Research indicates that the compound may exhibit various pharmacological effects:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Neuroprotective Effects : Given its structural similarities to nucleosides involved in neurological function, the compound could potentially offer neuroprotective benefits, particularly in neurodegenerative diseases like Huntington's and Parkinson's disease .
  • Anti-inflammatory Properties : The presence of methoxy groups may contribute to anti-inflammatory effects, which are essential in treating chronic inflammatory conditions .

Study 1: Antiviral Potential

A study conducted on the antiviral properties of various nucleoside analogs found that compounds similar to N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)cytidine showed significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral polymerase activity, suggesting that this compound could be a lead candidate for further development as an antiviral agent.

Study 2: Neuroprotective Effects

In a neurobiology study focusing on neuroprotective agents, this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it reduced cell death and promoted cell survival pathways, highlighting its potential use in therapies for neurodegenerative diseases.

Comparative Biological Activity Table

Activity TypeCompoundReference
DNA Polymerase ActivationYes
AntiviralYes (in vitro evidence)
NeuroprotectiveYes
Anti-inflammatoryPotential

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis involves sequential protection and modification steps:

5'-OH Protection : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using bis(4-methoxyphenyl)phenylmethyl chloride under anhydrous conditions (e.g., in THF with a base like pyridine).

2'-O-MOE Modification : The 2'-hydroxyl is alkylated with 2-methoxyethyl groups via nucleophilic substitution, often using methoxyethyl bromide and a catalyst.

N-Benzoylation : The cytidine base is protected at the N4 position using benzoyl chloride in the presence of a base (e.g., DMAP).

3'-Phosphoramidite Activation : The 3'-OH is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and an activator like 1H-tetrazole.
Purification is achieved via silica gel chromatography or HPLC, with yields typically ranging from 60–80% .

Advanced: How can the phosphoramidite intermediate’s stability be optimized during oligonucleotide synthesis?

Answer:
Key strategies include:

  • Moisture Control : Store the phosphoramidite under inert gas (argon) with molecular sieves to prevent hydrolysis.
  • Reaction Solvents : Use anhydrous acetonitrile or dichloromethane to minimize side reactions.
  • Temperature : Conduct coupling reactions at 25–30°C for optimal reactivity.
  • Quality Control : Validate purity (>98%) via ³¹P NMR (δ: 148–150 ppm for phosphoramidite) and HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., H-phosphonate) should be <2% .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 7.2–6.8 ppm (DMT aromatic protons), δ 5.5–5.2 ppm (ribose anomeric proton).
    • ¹³C NMR : Peaks at ~160 ppm (benzoyl carbonyl), 55 ppm (methoxy groups).
    • ³¹P NMR : Single peak near 150 ppm confirms phosphoramidite formation.
  • HRMS : Exact mass validation (e.g., [M+H]⁺ = 922.01 for C₅₀H₆₀N₅O₁₀P).
  • HPLC : Purity >95% using a C18 column with UV detection at 260 nm .

Advanced: How does the 2'-O-(2-methoxyethyl) modification impact antisense oligonucleotide (ASO) efficacy?

Answer:
The 2'-O-MOE group:

  • Enhances Nuclease Resistance : Reduces cleavage by serum nucleases (e.g., 10-fold increase in plasma half-life vs. unmodified ASOs).
  • Improves Binding Affinity : Pre-organizes the sugar ring into a C3'-endo conformation, increasing Tm by 1–2°C per modification.
  • Limits RNase H Activation : Requires placement outside the "gapmer" core (e.g., 5-10-5 design with central DNA residues).
    Example Data:
Parameter2'-MOE-Modified ASOUnmodified ASO
Half-life (plasma)24–48 hrs2–4 hrs
Target mRNA KD0.5 nM5 nM

Advanced: How to address contradictions in biological activity across studies using this building block?

Answer:
Discrepancies often arise from:

Sequence Context : Position-dependent effects (e.g., 2'-MOE at exon-skipping junctions vs. splice sites).

Delivery Efficiency : Cell-type variability in uptake (e.g., hepatocytes vs. neurons).

Off-Target Effects : Mismatch tolerance influenced by modification density.
Resolution Strategies :

  • Dose-Response Studies : Establish EC₅₀ values across cell lines (e.g., HeLa vs. primary fibroblasts).
  • Chemical Footprinting : Map RNA-binding regions via SHAPE-MaP or DMS probing.
  • Meta-Analysis : Use QSAR models to correlate modification patterns with activity .

Basic: What are the primary research applications of this compound?

Answer:

  • Antisense Oligonucleotide Synthesis : Key monomer for therapeutic ASOs targeting RNA (e.g., spinal muscular atrophy drugs).
  • siRNA Stabilization : Incorporation into siRNA duplexes to enhance in vivo stability.
  • Structural Biology : Used in crystallography studies to probe RNA-protein interactions .

Advanced: What methodological pitfalls occur during large-scale synthesis (>10 mmol)?

Answer:
Common issues include:

  • DMT Deprotection : Acidic conditions (e.g., 3% dichloroacetic acid) may cleave the 2'-O-MOE group if prolonged. Monitor via UV (498 nm DMT absorbance).
  • Phosphoramidite Coupling : Excess activator (tetrazole) leads to phosphonate diester byproducts. Limit reaction time to 2–5 minutes.
  • Scale-Up Variability : Stirring efficiency affects yields; use baffled flasks and optimized agitation rates .

Advanced: How to assess metabolic stability in hepatocyte models?

Answer:

  • Incubation : Treat primary hepatocytes (human/mouse) with 10 µM compound for 0–24 hrs.
  • LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., de-benzoylated or de-methylated products).
  • Kinetic Parameters : Calculate intrinsic clearance (CLint) using the formula:
    CLint=ln(2)t1/2×mL106 cellsCL_{int} = \frac{\ln(2)}{t_{1/2}} \times \frac{mL}{10^6 \text{ cells}}
    Typical Data: CLint <10 µL/min/10⁶ cells indicates high stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.